N-pyridin-3-yladamantane-1-carboxamide
Description
N-Pyridin-3-yladamantane-1-carboxamide is a synthetic compound featuring a unique hybrid structure combining an adamantane backbone with a pyridine-3-yl substituent linked via a carboxamide group. Adamantane derivatives are renowned for their rigid, cage-like structure, which enhances metabolic stability and binding affinity in medicinal chemistry applications.
Properties
CAS No. |
339571-21-0 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34g/mol |
IUPAC Name |
N-pyridin-3-yladamantane-1-carboxamide |
InChI |
InChI=1S/C16H20N2O/c19-15(18-14-2-1-3-17-10-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,10-13H,4-9H2,(H,18,19) |
InChI Key |
MGBORZAPXBYLOA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN=CC=C4 |
solubility |
38.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane Carboxamide Derivatives
- N-(1H-Pyrazol-3-ylmethyl)adamantane-1-carboxamide (): This compound replaces the pyridin-3-yl group with a pyrazole-methyl moiety. The methylene linker (-CH₂-) may increase conformational flexibility compared to the direct pyridine-adamantane linkage in the target compound. Applications in kinase inhibition or CNS targeting are plausible due to pyrazole’s prevalence in such contexts .
Pyridine-Based Pivalamide Derivatives
The following pivalamide analogs (–4) share pyridine cores but differ in substituents and backbone structure:
Key Observations :
- Backbone Rigidity : Adamantane carboxamides (target compound and ) exhibit superior conformational rigidity compared to pivalamide derivatives, which may enhance target selectivity.
- Polarity : Hydroxy () and formyl () groups increase hydrophilicity, contrasting with the adamantane core’s lipophilicity.
Functional and Pharmacological Implications
Target Binding and Selectivity
The adamantane-pyridine combination in N-pyridin-3-yladamantane-1-carboxamide may synergize rigidity with π-π stacking or hydrogen-bonding capabilities. In contrast, pivalamide derivatives (–4) prioritize halogen-mediated interactions or steric bulk from tert-butyl groups.
Metabolic Stability
Adamantane’s resistance to oxidative metabolism could grant the target compound longer half-lives compared to pivalamide analogs, which may undergo faster degradation due to esterase susceptibility.
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